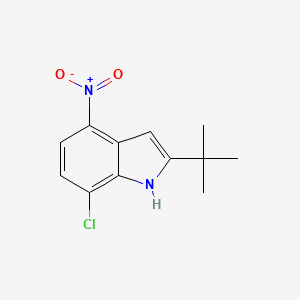

2-tert-Butyl-7-chloro-4-nitroindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-Butyl-7-chloro-4-nitroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol, is primarily used in research settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole typically involves the nitration of 2-tert-butyl-7-chloroindole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective nitration at the 4-position of the indole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-tert-Butyl-7-chloro-4-nitroindole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 2-tert-Butyl-7-chloro-4-aminoindole.

Substitution: Various substituted indoles depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antineoplastic Properties

Recent studies have highlighted the potential of indole derivatives, including 2-tert-butyl-7-chloro-4-nitroindole, as antineoplastic agents. These compounds have shown promising inhibitory activity against various cancer cell lines, including HepG2 (liver) and MCF7 (breast) cancer cells. For instance, certain synthesized indole analogs exhibited IC50 values of 1.13μM and 1.44μM against these cell lines, indicating significant antiproliferative effects compared to standard treatments like sunitinib .

Monoamine Oxidase Inhibition

Indole derivatives are also being researched for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of MAO can lead to increased levels of neurotransmitters, potentially improving cognitive function in affected individuals .

Synthetic Applications

Chlorooxidation and Functionalization

this compound can be synthesized through various methodologies involving chlorooxidation reactions. One notable approach utilizes tert-butyl hypochlorite as a reagent for the selective chlorination of indoles. This method allows for the introduction of chlorine into the indole structure while preserving other functional groups, thus facilitating the creation of diverse chlorinated indole derivatives with potential applications in drug development .

Base-Mediated Reactions

Another synthetic pathway involves base-mediated cyclization reactions that generate N-hydroxy and N-alkoxyindoles from related precursors. These reactions highlight the versatility of indole derivatives in organic synthesis and their utility in generating complex molecular architectures .

Antimicrobial Properties

Indole compounds, including derivatives like this compound, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in the indole framework can enhance their potency against specific bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Antineoplastic Activity

A study investigating the effect of various indole derivatives on cancer cell lines found that this compound exhibited significant inhibition of cell proliferation at low micromolar concentrations. This study emphasizes the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of chlorinated indoles revealed that using tert-butyl hypochlorite under mild conditions resulted in high yields of desired products while minimizing by-products. This approach not only demonstrates the compound's synthetic utility but also its relevance in producing complex molecules for pharmaceutical applications.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 2-tert-Butyl-4-nitroindole

- 2-tert-Butyl-7-chloroindole

- 2-tert-Butyl-4-aminoindole

Comparison: 2-tert-Butyl-7-chloro-4-nitroindole is unique due to the presence of both a nitro group and a chloro group on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Activité Biologique

2-tert-Butyl-7-chloro-4-nitroindole (C₁₂H₁₃ClN₂O₂) is a synthetic derivative of indole, notable for its unique structural features, including a tert-butyl group, a chlorine atom, and a nitro group. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Structural Characteristics

The molecular structure of this compound contributes significantly to its biological activity. The presence of both the nitro and chloro substituents enhances its electrophilic properties, allowing it to interact with various biological targets. The compound's molecular weight is approximately 252.7 g/mol, and its synthesis typically involves the nitration of 2-tert-butyl-7-chloroindole under controlled conditions using nitric and sulfuric acids.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.

In Vitro Studies

Recent studies have explored the biological effects of this compound on various cell lines. For instance:

- Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines through apoptosis induction.

- Neuroprotective Effects : In models of neurodegeneration, it has been suggested that the compound may protect neuronal cells from oxidative damage.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloroindole | Chlorine at position 7 | Limited biological activity |

| 4-Nitroindole | Nitro group at position 4 | Moderate antioxidant properties |

| This compound | Tert-butyl, chloro, and nitro groups | Enhanced enzyme inhibition and antioxidant activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : A study focused on the compound's ability to induce apoptosis in breast cancer cell lines, demonstrating significant reduction in cell viability.

- Neurodegenerative Diseases : Investigations into its neuroprotective properties have shown promising results in reducing neuronal cell death in models of Alzheimer's disease.

Propriétés

IUPAC Name |

2-tert-butyl-7-chloro-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYFOMFZAHOXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.